molecular formula C15H22O B3326185 alfa-Cyperone CAS No. 23665-61-4

alfa-Cyperone

Cat. No. B3326185
CAS RN: 23665-61-4
M. Wt: 218.33 g/mol
InChI Key: KUFXJZXMWHNCEH-SWLSCSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alfa-Cyperone, also known as α-Cyperone, is a compound associated with the down-regulation of COX-2, IL-6, Nck-2, Cdc42, and Rac1 . This results in a reduction of inflammation, which could be highly beneficial for the treatment of inflammatory diseases such as Alzheimer’s Disease . It is a major active compound of Cyperus rotundus and exhibits biological activities such as antivirulence, antigenotoxic, and antibacterial activities .


Molecular Structure Analysis

The molecular formula of this compound is C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da . The structure of this compound can be viewed in 2D or 3D formats .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H22O . Its average mass is 218.335 Da and its monoisotopic mass is 218.167068 Da . The structure of this compound can be viewed in 2D or 3D formats .

Mechanism of Action

Alfa-Cyperone is associated with the down-regulation of COX-2, IL-6, Nck-2, Cdc42, and Rac1, resulting in a reduction of inflammation . It has been found to inhibit NF-κB activation and enhance heme oxygenase-1 (HO-1), nuclear factor-E2-related factor 2 (Nrf2), and Akt expression . This suggests that this compound exerts neuroprotective effects by inhibiting the production of inflammatory cytokines through activating Akt/Nrf2/HO-1 and suppressing the NF-κB pathway .

Safety and Hazards

Alfa-Cyperone is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing . Chemical-resistant rubber gloves and chemical safety goggles should be worn when handling this compound . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .

Future Directions

Alfa-Cyperone has shown potential as a fungicidal antifungal agent that can synergize with the activity of a fluconazole antifungal drug . This suggests that it could be useful for combination antifungal therapy . Further work on the mechanistic understanding of this compound against fungal virulence could help develop a novel antifungal agent for drug-resistant fungal pathogens .

properties

CAS RN

23665-61-4

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(4aR,7S)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m0/s1

InChI Key

KUFXJZXMWHNCEH-SWLSCSKDSA-N

Isomeric SMILES

CC1=C2C[C@H](CC[C@@]2(CCC1=O)C)C(=C)C

SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

Canonical SMILES

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alfa-Cyperone
Reactant of Route 2
alfa-Cyperone
Reactant of Route 3
Reactant of Route 3
alfa-Cyperone
Reactant of Route 4
alfa-Cyperone
Reactant of Route 5
alfa-Cyperone
Reactant of Route 6
alfa-Cyperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.